1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea is a synthetic organic compound with significant applications in medicinal chemistry, particularly as an antiproliferative agent. It belongs to the class of urea derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic effects against various types of cancer.
This compound can be synthesized through various chemical methods, and its properties have been studied extensively in scientific literature. The synthesis and evaluation of its biological activity have been documented in several research articles, highlighting its relevance in drug development and chemical biology.
1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea is classified as a urea derivative, characterized by the presence of two aromatic rings and a trifluoromethyl group. The presence of chlorine atoms enhances its biological activity and solubility properties.
The synthesis of 1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea typically involves the reaction of appropriate anilines with isocyanates. A common method includes:
Optimization of reaction conditions such as temperature, solvent choice, and stoichiometry is crucial for achieving high yields and purity. Factors like reaction time and the use of catalysts can also influence the efficiency of the synthesis process .
The molecular structure of 1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea can be represented as follows:
The structure features two aromatic rings connected by a urea linkage, with one ring containing a trifluoromethyl group and both rings having chlorine substituents .
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its structure and purity.
1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions typical for urea derivatives, including:
The reactivity of this compound can be influenced by the electronic effects of the trifluoromethyl and chloro groups, which can stabilize or destabilize intermediates during reactions .
The mechanism of action for 1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea involves its interaction with biological targets such as enzymes or receptors involved in cell proliferation. It is believed to inhibit specific pathways that lead to cancer cell growth.
Studies indicate that compounds similar to this one exhibit significant antiproliferative effects on various cancer cell lines, suggesting that they may disrupt signaling pathways essential for tumor growth .
Relevant data from purity analysis shows that commercial samples often exceed 96% purity .
1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea has potential applications in:
1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea represents a structurally sophisticated diaryl urea derivative characterized by strategic halogen placement. Its molecular architecture incorporates chlorine atoms at distinct phenyl ring positions alongside a trifluoromethyl group, enhancing its potential for electronic interactions and target binding. This compound belongs to a class of small molecules where halogen atoms are not merely steric elements but participate actively in molecular recognition through halogen bonding—a feature increasingly exploited in rational drug design. Its core urea linkage (-NH-C(=O)-NH-) provides hydrogen-bonding capabilities critical for biological interactions, while the chlorine and trifluoromethyl substituents confer distinctive physicochemical properties including enhanced membrane permeability and metabolic stability compared to non-halogenated analogs [1] [6].
This compound is classified as a disubstituted symmetrical diaryl urea, featuring two aromatic rings connected via a urea functional group. The systematic IUPAC name reflects its precise substitution pattern: 1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea. Its molecular formula is C₁₄H₉Cl₂F₃N₂O, with a molecular weight of 349.14 g/mol. The structural asymmetry arises from the distinct substitution patterns between Ring A (meta-chloro substituted) and Ring B (ortho-chloro, meta-trifluoromethyl substituted), creating a non-planar conformation that influences its binding interactions [1] [6].
Table 1: Chemical Identification Data
Property | Value |
---|---|
IUPAC Name | 1-(3-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea |
CAS Registry Number | Not assigned (Closest analog: 4-chloro isomer CAS 369-77-7) [6] |
Molecular Formula | C₁₄H₉Cl₂F₃N₂O |
Molecular Weight | 349.14 g/mol |
SMILES Notation | FC(F)(F)c1ccc(NC(=O)NC2=CC(=CC=C2)Cl)cc1Cl |
Key functional groups include:
The compound’s structural distinction from its positional isomer—1-(4-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea (cloflucarban, CAS 369-77-7)—lies solely in the chloro-substitution position on Ring A (meta- vs para-), resulting in divergent electronic profiles and steric accessibility for protein interactions [6] [8].
The compound emerged during early 2000s investigations into halogenated diaryl ureas as kinase inhibitors and anti-infectives. Its synthesis followed established urea coupling protocols between 3-chlorophenyl isocyanate and 4-chloro-3-(trifluoromethyl)aniline, a route paralleling the preparation of its 4-chloro isomer (cloflucarban) documented in pharmacological screens [4] [6]. While no single seminal publication reports its initial synthesis, its characterization in PubChem (CID 266475) indicates its inclusion in systematic screens of halogen-enriched chemical libraries targeting protein kinases and bacterial virulence factors [1].
The discovery context was shaped by two key trends:
Unlike clinically developed analogs (e.g., the anticancer candidate 7u from [5]), this specific 3-chloro isomer remains primarily a research tool for structure-activity relationship (SAR) studies, illustrating how minor positional changes alter bioactivity profiles within halogenated urea families.
This compound epitomizes the strategic role of halogen diversity in optimizing diaryl ureas for targeted biological interactions. Key research significances include:
Anticancer Mechanism Exploration: Though not directly tested in clinical trials, its structural analogs demonstrate potent antiproliferative effects via kinase inhibition. The 4-chloro isomer cloflucarban shares the critical pharmacophore (diaryl urea with -CF₃/Cl groups) found in compounds like 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which inhibit cancer cell lines (A549, HCT-116) at IC₅₀ values comparable to sorafenib (2.12–3.90 μM) [5]. The meta-chloro variant offers a sterically distinct probe for mapping kinase binding pockets, particularly in BRAF-mutated cancers where diaryl ureas show selectivity.
Anti-virulence Target Validation: Related compounds (e.g., 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea) inhibit the bacterial KtrAB ion channel complex, disrupting potassium homeostasis essential for pathogen survival in host environments. The trifluoromethyl group enhances target binding via hydrophobic interactions, while chlorines contribute to membrane penetration. This positions halogenated diaryl ureas as templates for novel anti-infectives targeting virulence rather than growth [9].
Table 2: Research Applications of Key Structural Analogs
Compound | Biological Target | Research Significance |
---|---|---|
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea [3] | Kinase allosteric sites | Fragment for optimizing BRAF inhibitor binding affinity |
1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea [9] | KtrAB ion channel (Bacillus) | Validates anti-virulence mechanism in Gram-positive bacteria |
1-(4-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea [6] | Microbial membranes | Antimicrobial scaffold (cloflucarban derivative) |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: